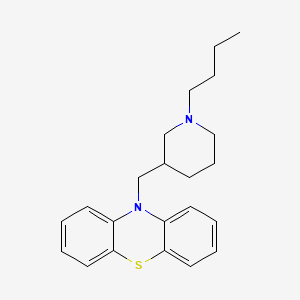
Phenothiazine, 10-((N-butyl-3-piperidyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound with the molecular formula C22H28N2S. It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a phenothiazine core structure substituted with a butyl-piperidinyl group, making it a unique and potentially valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with Piperidine: The phenothiazine core is then reacted with 1-butyl-3-piperidinylmethyl chloride under basic conditions to introduce the butyl-piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro phenothiazine derivatives.
Substitution: Halogenated or nitro-substituted phenothiazine derivatives.
Scientific Research Applications
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: The compound can inhibit certain enzymes, leading to altered biochemical pathways.
Cellular Pathways: It can modulate cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its butyl-piperidinyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
63833-97-6 |
|---|---|
Molecular Formula |
C22H28N2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
10-[(1-butylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-14-23-15-8-9-18(16-23)17-24-19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)24/h4-7,10-13,18H,2-3,8-9,14-17H2,1H3 |
InChI Key |
QSKPBYOSRWPFBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















